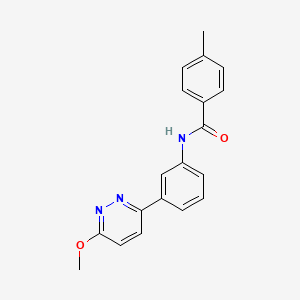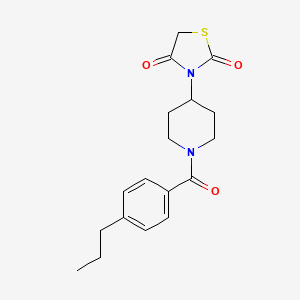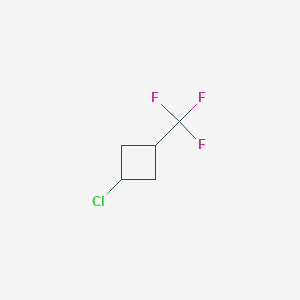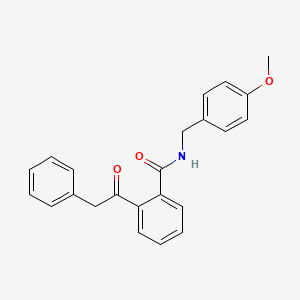
N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzamide” is a chemical compound with the CAS Number: 329929-12-6 . Its molecular weight is 359.42 .
Physical and Chemical Properties The compound is a solid . The IUPAC name for this compound is N-(4-methoxybenzyl)-2-(phenylacetyl)benzamide . The InChI code for this compound is 1S/C23H21NO3/c1-27-19-13-11-18 (12-14-19)16-24-23 (26)21-10-6-5-9-20 (21)22 (25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3, (H,24,26) .
Applications De Recherche Scientifique
Chemical Synthesis and Modification
This compound is utilized in chemical synthesis and modification processes. For instance, its derivative, 4-methoxybenzyl-4-nitrophenylcarbonate, has been applied for the N-protection of amidinonaphthol, demonstrating its suitability for the multiparallel solution phase synthesis of substituted benzamidines. Such protective groups are crucial for facilitating the synthesis of complex molecules by protecting reactive sites during intermediary steps (C. Bailey et al., 1999).
Antimicrobial and Antioxidant Activities
Research on derivatives of this compound has shown promising antimicrobial and antioxidant activities. A study highlighted the isolation of a new benzamide from endophytic Streptomyces, showcasing its antimicrobial activities against several pathogens and antioxidant properties. This suggests potential for developing new antimicrobial and antioxidant agents based on this compound's structure (Xue-Qiong Yang et al., 2015).
Antifungal Evaluation
Another area of research involves the synthesis and antifungal evaluation of N-(4-halobenzyl)amides, related structurally to the compound of interest. These studies evaluate the influence of structural changes on inhibitory activity against various Candida species, indicating the compound's relevance in developing antifungal agents (Ricardo Carneiro Montes et al., 2016).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound have been used to explore new packing motifs, such as pi-stacked rods encased in triply helical hydrogen-bonded amide strands. These studies provide insights into the structural basis of self-assembly processes and the design of novel materials (M. Lightfoot et al., 1999).
Corrosion Inhibition
The compound has also been investigated for its role in corrosion inhibition. Novel Schiff's bases, structurally similar to N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzenecarboxamide, have been synthesized and evaluated for their efficacy in protecting mild steel against corrosion. This research opens avenues for the development of effective corrosion inhibitors in industrial applications (Priyanka Singh et al., 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with this compound include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-phenylacetyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-27-19-13-11-18(12-14-19)16-24-23(26)21-10-6-5-9-20(21)22(25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZISWNJNBYILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide](/img/structure/B2744548.png)
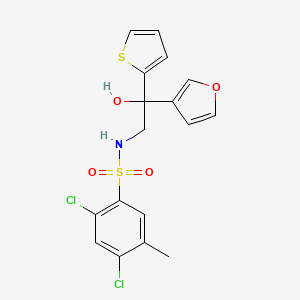
![2-[(Aminocarbamothioyl)amino]acetamide](/img/structure/B2744550.png)
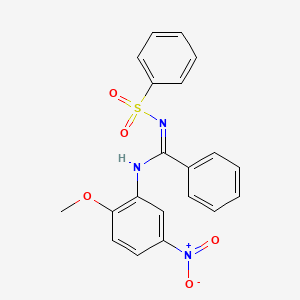


![4-[Amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride](/img/structure/B2744555.png)
![N-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2744557.png)


